molecular formula C9H5NO5 B8351077 6-Nitro-isochroman-1,3-dione

6-Nitro-isochroman-1,3-dione

Cat. No.: B8351077
M. Wt: 207.14 g/mol
InChI Key: SOHKDNJLUQRYNG-UHFFFAOYSA-N
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Description

6-Nitro-isochroman-1,3-dione, registered under CAS number 150879-75-7, is a chemical compound with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol . This compound serves as a specialized building block in organic synthesis and is related to a class of compounds known as naphthalic anhydrides, which are recognized for their role as intermediates in the development of functional materials . Researchers utilize these structures in the synthesis of dyes and fluorescent whitening agents, suggesting potential applications in the development of optical materials or sensors . The related compound 4-nitro-1,8-naphthalic anhydride undergoes various reactions to form imides and other derivatives, highlighting the reactivity of the anhydride moiety and its utility in creating more complex molecular architectures . As a reagent, it is involved in the synthesis of novel heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals . Handling should be conducted with care, using appropriate personal protective equipment, as related compounds are classified as irritants . 6-Nitro-isochroman-1,3-dione is intended for research and development purposes strictly within a laboratory setting. It is not for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

6-nitro-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5NO5/c11-8-4-5-3-6(10(13)14)1-2-7(5)9(12)15-8/h1-3H,4H2

InChI Key

SOHKDNJLUQRYNG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most notable applications of 6-Nitro-isochroman-1,3-dione is its potential as an antitumor agent. Research indicates that compounds structurally related to 6-Nitro-isochroman-1,3-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential utility in cancer therapy .

CompoundActivityMechanism
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneAntitumorInduces apoptosis and cell cycle arrest

Biological Mechanisms
The mechanism of action involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. This includes interference with DNA replication and repair processes, leading to enhanced apoptotic signaling in cancerous cells .

Organic Synthesis

Synthetic Intermediates
6-Nitro-isochroman-1,3-dione serves as an important synthetic intermediate in the preparation of various organic compounds. Its active methylene group allows for diverse reactions such as Knoevenagel condensation and Michael addition, facilitating the synthesis of more complex molecules .

Reaction TypeExample ProductsYield
Knoevenagel CondensationDicyanomethylene derivatives61%-85%
Michael AdditionVarious substituted isochromansVariable

Functionalization Potential
The compound's structure allows for functionalization with multiple substituents, enhancing its utility in creating derivatives with tailored properties for specific applications . For example, functionalizing the methylene group can yield compounds with improved electronic properties suitable for organic electronics.

Material Science

Dyes and Photonic Applications
In material science, 6-Nitro-isochroman-1,3-dione has been explored as a dye for solar cells and photonic devices. Its ability to act as an electron acceptor makes it a candidate for use in organic photovoltaic systems where efficient charge separation is critical .

ApplicationDescription
Organic PhotovoltaicsUsed as an electron acceptor in dye-sensitized solar cells
PhotoinitiatorsEmployed in polymerization processes due to its photochemical properties

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on various substituted naphthalimides demonstrated that 6-Nitro-isochroman-1,3-dione derivatives exhibited significant antitumor activity compared to standard chemotherapeutic agents. The research utilized a series of cell viability assays across different cancer cell lines, confirming the compound's potential as a lead candidate for drug development .

Case Study 2: Synthesis of Functionalized Derivatives
Another investigation focused on synthesizing functionalized derivatives of 6-Nitro-isochroman-1,3-dione through Knoevenagel reactions. The results indicated high yields and demonstrated the versatility of this compound in creating new materials with desirable properties for electronic applications .

Comparison with Similar Compounds

Substituent Effects on Fluorescence and Tautomerism

  • 4-Aroyl- and 4-Alkanoyl-isochroman-1,3-diones (e.g., 4-benzoyl derivatives): These compounds exhibit tautomeric behavior (enolic vs. dicarbonyl forms) in solution and solid states. The presence of electron-withdrawing groups (EWGs) like nitro (as in 6-nitro derivatives) suppresses fluorescence, whereas electron-donating aroyl groups (e.g., benzoyl) enhance it .
  • 6-Nitro-isochroman-1,3-dione : The nitro group at position 6 stabilizes the dicarbonyl tautomer due to its strong electron-withdrawing nature, reducing fluorescence compared to 4-aroyl analogs .

Comparison with 6-Morpholino Derivatives

  • 6-Morpholinobenzo[de]isochromene-1,3-dione (CAS: 31837-36-2): This derivative replaces the nitro group with a morpholino substituent, increasing molecular weight to 283.28 g/mol (vs. 243.17 g/mol for the nitro analog).

Fluorinated Analogs

  • Its melting point (103–104°C) is significantly lower than that of 6-nitro-isochroman-1,3-dione (226–229°C), highlighting the impact of fluorine on crystallinity and intermolecular interactions .

Heterocyclic Diones with Pharmacological Relevance

  • Indolin-2,3-dione derivatives : These compounds, unlike isochroman-1,3-diones, show high selectivity for σ2 receptors (Ki = 42 nM) due to their additional carbonyl group. In contrast, 6-nitro-isochroman-1,3-dione lacks reported receptor affinity data, suggesting structural modifications (e.g., nitro placement) may alter bioactivity .
  • Piperazine-2,3-diones : These derivatives exhibit anthelmintic activity against Enterobius vermicularis and Fasciola hepatica. Their lipophilicity (ClogP = 1.5–3.2) is higher than that of 6-nitro-isochroman-1,3-dione (predicted ClogP ≈ 1.8), indicating substituent-dependent pharmacokinetic profiles .

Preparation Methods

Homophthalic Anhydride Synthesis

Homophthalic anhydrides are prepared via cyclodehydration of homophthalic acid derivatives. For example, 3,5-dimethoxyhomophthalic acid undergoes dehydration using acetic anhydride at 120°C to form the corresponding anhydride, which is subsequently nitrated:

Homophthalic acid(Ac2O)Homophthalic anhydrideHNO36-Nitro-isochroman-1,3-dione\text{Homophthalic acid} \xrightarrow{\text{(Ac}2\text{O)}} \text{Homophthalic anhydride} \xrightarrow{\text{HNO}3} \text{6-Nitro-isochroman-1,3-dione}

Nitration of Substituted Homophthalic Anhydrides

Substituents on the homophthalic anhydride influence nitration efficiency. Methoxy groups at the 6- and 8-positions (as in 6,8-dimethoxy-isochroman-1,3-dione) deactivate the ring, requiring harsher conditions (e.g., fuming HNO₃ at 40°C). A patent by US6797838B2 (2003) achieved a 65% yield using this method, albeit with increased side-product formation.

Tandem Oxidation-Nitration Strategies

Recent advances in The Journal of Organic Chemistry (2024) propose a tandem aerobic oxidation-nitration approach starting from 4-bromoisochroman-3-one. This method avoids isolated intermediates, improving atom economy.

Autoxidation and Diels-Alder Cyclization

4-Bromoisochroman-3-one undergoes autoxidation in the presence of diisopropylethylamine (DIPEA) and oxygen, forming isochroman-3,4-dione. Subsequent nitration with ceric ammonium nitrate (CAN) and sodium nitrite (NaNO₂) introduces the nitro group:

4-Bromoisochroman-3-oneO2,DIPEAIsochromane-3,4-dioneNaNO26-Nitro-isochroman-1,3-dione\text{4-Bromoisochroman-3-one} \xrightarrow{\text{O}2, \text{DIPEA}} \text{Isochromane-3,4-dione} \xrightarrow{\text{NaNO}2} \text{6-Nitro-isochroman-1,3-dione}

This method achieves a 70% yield with reduced waste generation, though scalability remains a challenge due to the use of expensive catalysts.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of major preparation routes:

MethodYield (%)CostScalabilityKey Advantage
Direct Nitration68–82LowHighSimplicity, industrial viability
Homophthalic Anhydride65–75ModerateModerateFlexibility in substituents
Tandem Oxidation70HighLowAtom economy, fewer steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Nitro-isochroman-1,3-dione, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cycloaddition or nitration of isochroman-1,3-dione precursors. Evidence from chalcone imine reactions (yield: 80% for 7-Nitroisochromane-1,3-dione) suggests optimizing nitration conditions (e.g., HNO3/H2SO4 ratios) and catalyst selection to enhance yields . Purification via silica gel chromatography (n-pentane:EtOAc gradients) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 6-Nitro-isochroman-1,3-dione?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on δ values for nitro groups (e.g., deshielding effects at δ 8.2–8.5 ppm for aromatic protons) and carbonyl signals (δ 165–175 ppm) .
  • MS : Confirm molecular weight (theoretical: ~209 g/mol) using high-resolution ESI-MS. Compare fragmentation patterns with analogs like 7-chloro derivatives .
  • X-ray crystallography : Resolve nitro-group orientation and ring conformation .

Q. What are the stability profiles of 6-Nitro-isochroman-1,3-dione under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via HPLC .
  • pH stability : Incubate in buffers (pH 2–10) and track nitro-group hydrolysis using UV-Vis spectroscopy (λmax ~300 nm) .

Advanced Research Questions

Q. How does the nitro group in 6-Nitro-isochroman-1,3-dione influence its reactivity in organocatalytic cascades?

  • Methodological Answer : Investigate its role as an electron-withdrawing group (EWG) in Michael additions or Diels-Alder reactions. Compare enantioselectivity with fluorinated analogs (e.g., 3-Fluorochromane derivatives) using chiral amine catalysts (e.g., MacMillan-type organocatalysts) . Monitor stereochemical outcomes via polarimetry ([α]D values) and chiral HPLC .

Q. What mechanistic pathways explain the antitumor activity of 6-Nitro-isochroman-1,3-dione derivatives?

  • Methodological Answer :

  • Cell cycle assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and analyze G1/S arrest via flow cytometry .
  • Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .
  • Structure-activity relationships (SAR) : Modify the nitro position and compare IC50 values to identify critical pharmacophores .

Q. How can contradictory spectral data for 6-Nitro-isochroman-1,3-dione derivatives be resolved?

  • Methodological Answer :

  • Data triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) .
  • Crystallographic refinement : Resolve ambiguities in nitro-group geometry using single-crystal X-ray diffraction .

Q. What computational methods are suitable for predicting the electronic properties of 6-Nitro-isochroman-1,3-dione?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level; calculate HOMO-LUMO gaps and electrostatic potential maps to assess electrophilicity .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility .

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